

A Comparative Guide to BKCa Channel Activators: BMS-191011 vs. NS 1619

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Compound of Interest

Compound Name: BMS-191011

Cat. No.: B1667175

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Large-conductance Ca^{2+} -activated potassium (BKCa) channels are crucial regulators of physiological processes, including neuronal excitability and smooth muscle tone.[1][2] Their ability to integrate changes in intracellular calcium levels and membrane potential makes them a significant target for therapeutic intervention.[1][3] This guide provides a detailed, objective comparison of two widely used BKCa channel activators: **BMS-191011** and NS 1619, supported by experimental data and protocols.

Mechanism of Action

BKCa channels are activated by the synergistic effects of membrane depolarization and increased intracellular Ca^{2+} concentrations.[2] Small molecule activators, or openers, typically function by binding to the channel protein and stabilizing its open conformation, thus increasing potassium efflux and causing membrane hyperpolarization.

BMS-191011: This compound is a potent opener of the BKCa channel.[4][5][6] Studies have shown that its vasodilatory effects on retinal arterioles are mediated through the activation of iberiotoxin-sensitive BKCa channels, indicating a direct interaction with the channel's pore-forming α -subunit.[7][8] It has demonstrated neuroprotective properties in animal models of stroke.[4]

NS 1619: NS 1619 is a well-characterized BKCa channel activator that also induces a concentration-dependent decrease in mitochondrial membrane potential. Its proposed

mechanism involves binding to a pocket formed by the S6/RCK1 linker and the S4 transmembrane segment.[9] This binding is thought to induce a conformational change that stabilizes the channel's open state, acting as a "foot-in-the-door".[10] Interestingly, this binding site may serve as a common pocket for various other BK channel activators.[9] While NS 1619 primarily acts directly on the channel, some of its effects can be attributed to the release of Ca^{2+} from intracellular stores like the endoplasmic reticulum.[11]

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for **BMS-191011** and NS 1619 based on available experimental data.

Parameter	BMS-191011	NS 1619	Reference(s)
Chemical Name	3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one	1,3-Dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one	[4]
Molecular Formula	C ₁₆ H ₁₀ ClF ₃ N ₂ O ₃	C ₁₅ H ₈ F ₆ N ₂ O ₂	[6]
Molecular Weight	370.71 g/mol	362.23 g/mol	[6]
EC ₅₀ Value	Not explicitly stated in the provided results. One study notes a prodrug has an EC ₅₀ of 3.2 μM.[12]	3.6 μM (for decrease in mitochondrial membrane potential); ~10 – 30 μM (for smooth muscle relaxation)	[11][13]
Primary Effect	Potent BKCa channel opener; neuroprotective and vasodilator properties.[4][6]	BKCa channel activator; vasorelaxant.[14]	
Iberiotoxin Sensitivity	Vasodilator response is significantly diminished by iberiotoxin.[7][8]	Vasodilator response is NOT significantly diminished by iberiotoxin in the same study.[7][8]	
Off-Target Effects	Not detailed in the provided results.	At higher concentrations, can inhibit L-type Ca ²⁺ channels, Ca ²⁺ -activated chloride currents, and other voltage-gated channels. Also has	

direct effects on
mitochondria.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for evaluating BKCa channel activators.

1. Electrophysiological Recording (Patch-Clamp)

This technique is used to measure the ion flow through BKCa channels in cell membranes.

- Cell Preparation: HEK293 cells stably expressing the human BK channel α -subunit (or primary cells like smooth muscle cells) are cultured on glass coverslips.
- Recording Configuration: The inside-out patch configuration is commonly used. A micropipette forms a tight seal with the cell membrane, and then the patch of the membrane is excised. This allows for the direct application of compounds to the intracellular face of the channel.[15]
- Solutions:
 - Pipette Solution (Extracellular): Contains a physiological concentration of potassium (e.g., 4 mM KCl) and other ions, buffered to a physiological pH.
 - Bath Solution (Intracellular): Contains a high concentration of potassium (e.g., 154 mM KCl) and a calcium buffer (like EGTA) to control the free Ca^{2+} concentration at a specific level (e.g., 0.3 μM).[15]
- Procedure:
 - Obtain a high-resistance seal ($>1 \text{ G}\Omega$) between the pipette and the cell.
 - Excise the membrane patch to achieve the inside-out configuration.
 - Apply voltage protocols, such as voltage ramps (e.g., -120 mV to +80 mV) or steps, to elicit channel activity.[15]

- Record baseline channel activity (control).
- Perfuse the bath with a solution containing the BKCa activator (e.g., 10 μ M **BMS-191011** or NS 1619) and record the resulting change in current.
- Data Analysis: The increase in current at a given voltage or the leftward shift in the voltage-activation curve indicates channel activation.

2. In Vivo Vasodilation Assay

This protocol assesses the effect of BKCa activators on blood vessel diameter in a living animal model.

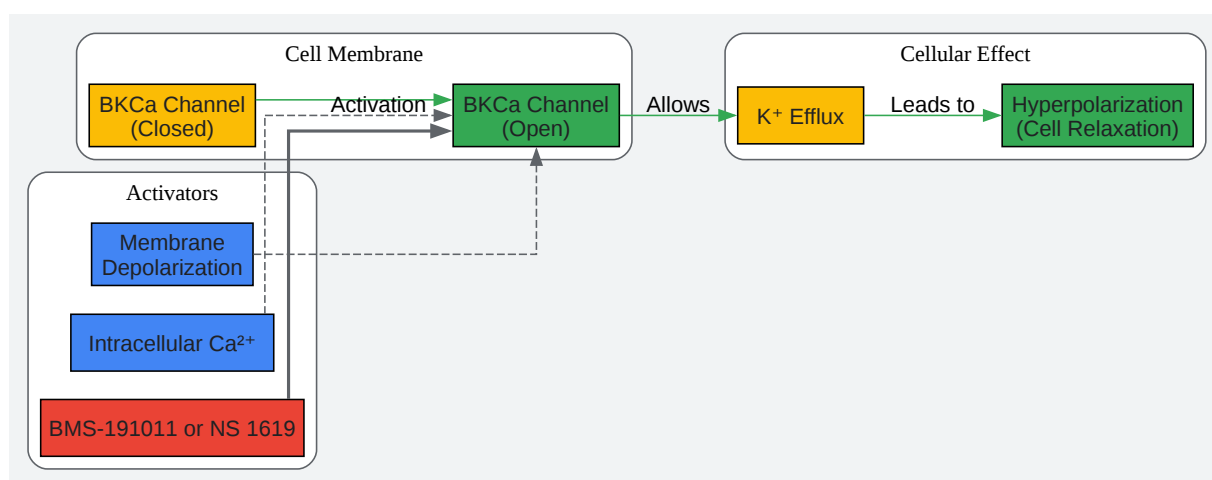
- Animal Model: Male Wistar rats (8-10 weeks old) are commonly used.^{[7][8]}
- Anesthesia and Preparation:
 - Anesthetize the rat with pentobarbital sodium (50 mg/kg, i.p.).^{[7][8]}
 - To eliminate nerve activity and eye movement, treat with tetrodotoxin (50 μ g/kg, i.v.) and use artificial ventilation.^{[7][8]}
 - Infuse a mixture of adrenaline and noradrenaline to maintain stable systemic blood pressure.^{[7][8]}
- Procedure:
 - Measure the baseline diameter of retinal arterioles using a fundus camera and image analysis software.
 - Administer the BKCa activator intravenously (e.g., **BMS-191011** at 10-100 μ g/kg or NS 1619 at 0.1-1.0 μ g/kg).^{[7][8]}
 - Continuously monitor and record the diameter of the arterioles, as well as systemic blood pressure and heart rate.
 - For inhibitor studies, an antagonist like iberiotoxin (20 pmol/eye) can be injected intravitreally prior to the administration of the activator to confirm the mechanism of action.

[7][8]

- Data Analysis: The percentage increase in arteriolar diameter from the baseline is calculated to determine the vasodilatory effect.

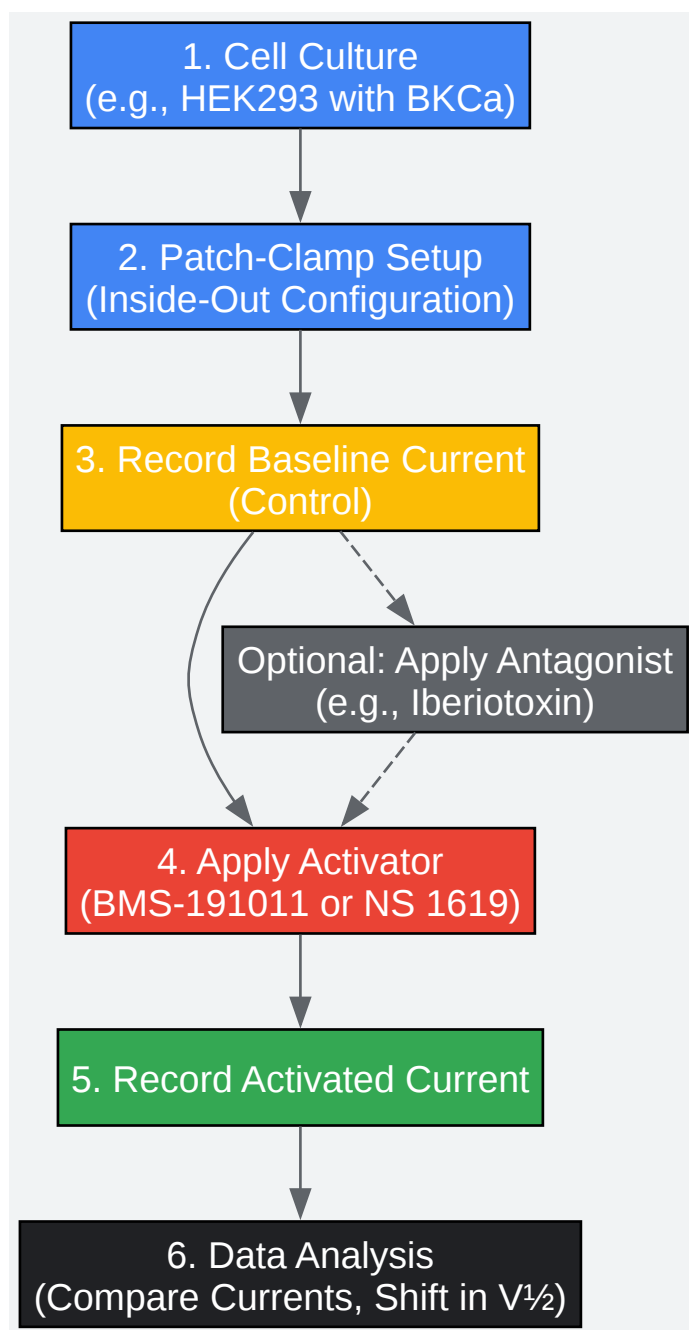
Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.



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Caption: Signaling pathway of BKCa channel activation.



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